molecular formula C10H14O3 B14508959 7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 62912-26-9

7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B14508959
CAS No.: 62912-26-9
M. Wt: 182.22 g/mol
InChI Key: NRXJDGVOKAKUGN-UHFFFAOYSA-N
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Description

7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a chemical compound with a unique bicyclic structure. This compound is part of the norbornene family, which is known for its strained ring system and interesting chemical properties. The presence of a methoxymethyl group and a carboxylic acid functional group makes this compound versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves a series of well-defined organic reactions. One common method starts with the Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure. The methoxymethyl group can be introduced through a nucleophilic substitution reaction, while the carboxylic acid group is often introduced via oxidation of an aldehyde precursor .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include esters, amides, alcohols, and various substituted derivatives. These products can be further utilized in different chemical and industrial applications .

Scientific Research Applications

7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The methoxymethyl group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a methoxymethyl group and a carboxylic acid group in 7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid makes it unique among its analogs. This combination allows for a broader range of chemical modifications and applications, enhancing its utility in various fields of research and industry .

Properties

CAS No.

62912-26-9

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

7-(methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C10H14O3/c1-13-5-9-6-2-3-7(9)8(4-6)10(11)12/h2-3,6-9H,4-5H2,1H3,(H,11,12)

InChI Key

NRXJDGVOKAKUGN-UHFFFAOYSA-N

Canonical SMILES

COCC1C2CC(C1C=C2)C(=O)O

Origin of Product

United States

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